1-Methoxy-5,7-dimethyloct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-5,7-dimethyloct-4-ene is an organic compound with the molecular formula C11H22O It is a derivative of octene, featuring a methoxy group and two methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-5,7-dimethyloct-4-ene typically involves the alkylation of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as sulfuric acid or zeolites can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-5,7-dimethyloct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-Methoxy-5,7-dimethyloct-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Methoxy-5,7-dimethyloct-4-ene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of methyl groups can affect the compound’s steric properties, impacting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-5,7-dimethylhex-4-ene: A similar compound with a shorter carbon chain.
1-Methoxy-5,7-dimethyldec-4-ene: A similar compound with a longer carbon chain.
1-Methoxy-5,7-dimethylhept-4-ene: Another similar compound with a slightly different carbon chain length.
Uniqueness
1-Methoxy-5,7-dimethyloct-4-ene is unique due to its specific carbon chain length and the presence of both methoxy and methyl groups
Properties
CAS No. |
93892-47-8 |
---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-1-methoxy-5,7-dimethyloct-4-ene |
InChI |
InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h7,10H,5-6,8-9H2,1-4H3/b11-7+ |
InChI Key |
IPZATDUGRKALNA-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)C/C(=C/CCCOC)/C |
Canonical SMILES |
CC(C)CC(=CCCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.